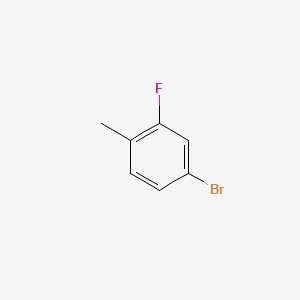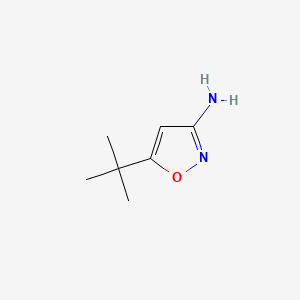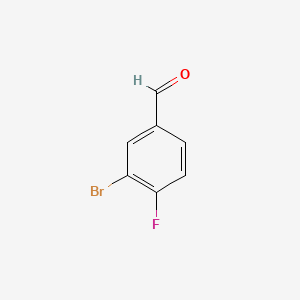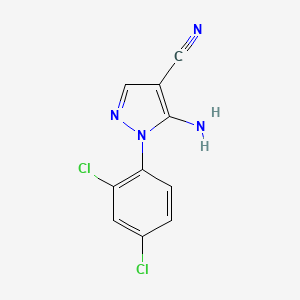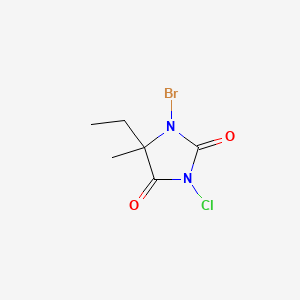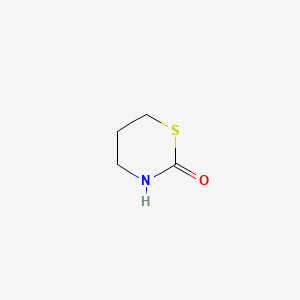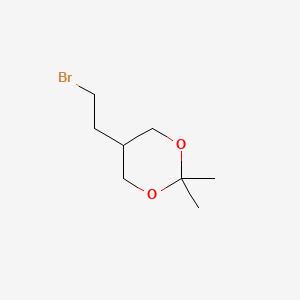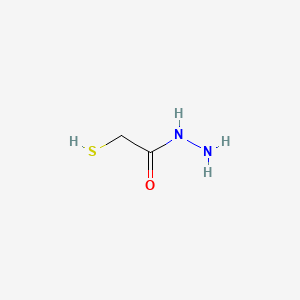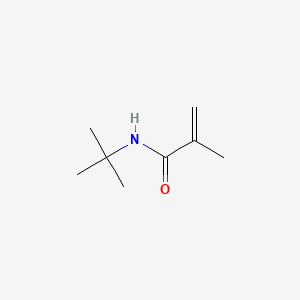
N-tert-Butylmethacrylamide
Übersicht
Beschreibung
N-tert-Butylmethacrylamide (N-t-BMA) is an important monomer that is widely used in the synthesis of polymers and copolymers materials. It is a colorless liquid with a low boiling point and a low viscosity. N-t-BMA is also a versatile monomer as it can be used in a variety of synthetic methods, such as free radical polymerization, anionic polymerization, and cationic polymerization. It is also used in the synthesis of polymers with special properties, such as heat resistance, electrical conductivity, and optical properties.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
N-tert-Butylmethacrylamide has been investigated for its potential as an antimicrobial agent. A study by Kuroda and DeGrado (2005) explored the structure-activity relationship of cationic amphiphilic polymethacrylate derivatives, which included this compound, in antimicrobial and hemolytic assays. The research revealed that polymers with a higher percentage of butyl groups are less selective for bacterial cells compared to their less hydrophobic counterparts (Kuroda & DeGrado, 2005).
Polymer Synthesis
The compound has been utilized in polymer synthesis. Ritter, Schwarz-Barac, and Stein (2003) conducted a study on the copolymerization of tert-butyl methacrylate with various N-alkyl methacrylamides. This process led to the formation of substituted poly(methacrylimides) with diverse properties, offering potential applications in high-performance materials (Ritter, Schwarz-Barac, & Stein, 2003).
Polymerization Kinetics
The kinetics of polymerization involving this compound is another area of research. Buback and Junkers (2006) investigated the termination kinetics in tert-butyl methacrylate bulk homopolymerizations. Their findings provide insights into the behavior of polymers at varying temperatures and pressures, which is crucial for designing and controlling polymerization processes (Buback & Junkers, 2006).
Drug Synthesis and Applications
This compound has been explored for its role in drug synthesis and applications. Ilgin, Ozay, and Ozay (2019) designed N-tert-butylmaleimic acid and synthesized a new pH- and temperature-responsive hydrogel, which could be utilized for sustained drug release. This indicates the potential of this compound derivatives in pharmaceutical applications (Ilgin, Ozay, & Ozay, 2019).
Advanced Material Applications
Studies on this compound also include its applications in advanced materials. Senthilkumar et al. (2020) conducted a study on tert-butylammonium N-acetylglycinate, focusing on its structural, spectral, and electronic properties. This research highlights the potential of this compound in the development of new materials with specific electronic and chemical properties (Senthilkumar et al., 2020).
Safety and Hazards
Zukünftige Richtungen
N-tert-Butylmethacrylamide could potentially be used in the development of new materials and the establishment of structure–function relationships . It could also be used in controlled drug delivery systems .
Relevant Papers
- "Radical copolymerization kinetics of N-tert-butyl acrylamide and methyl acrylate in polar media" .
- "Precipitation polymerization of N-tert-butylacrylamide in water producing monodisperse polymer particles" .
- "Synthesis and characterization of poly (N-tert-butylacrylamide- co -acrylamide) hydrogel with enhanced responsive properties" .
Wirkmechanismus
Mode of Action
For instance, it has been used in the study of abiotic anti-VEGF nanoparticles for anti-angiogenic cancer therapy . The specific interactions with its targets and the resulting changes are still under investigation.
Biochemical Pathways
The compound’s effects on various biochemical pathways and their downstream effects are subjects of ongoing research .
Result of Action
It has been used in studies related to anti-angiogenic cancer therapy, suggesting potential effects on cellular processes related to angiogenesis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It is known that the compound is temperature-sensitive , which could potentially influence its action and stability.
Eigenschaften
IUPAC Name |
N-tert-butyl-2-methylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-6(2)7(10)9-8(3,4)5/h1H2,2-5H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZXAODFGRZKJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20215831 | |
| Record name | N-(1,1-Dimethylethyl)-2-methyl-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20215831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6554-73-0 | |
| Record name | N-(1,1-Dimethylethyl)-2-methyl-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6554-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1,1-Dimethylethyl)-2-methyl-2-propenamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006554730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1,1-Dimethylethyl)-2-methyl-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20215831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What influence can Lewis acids have on the polymerization of N-tert-butylmethacrylamide (NTBMAM), and how does this compare to other methacrylamide monomers?
A1: Research has shown that Lewis acids, specifically rare earth metal trifluoromethanesulfonates like Yb(OSO2CF3)3, can significantly impact the stereochemistry during the free-radical polymerization of various methacrylamide monomers, including NTBMAM []. The choice of solvent plays a crucial role in this process. For NTBMAM and N-phenylmethacrylamide (PMAM), tetrahydrofuran was found to be a more effective solvent for enhancing isotactic specificity during polymerization. In contrast, methanol was found to be more suitable for N-methylmethacrylamide (MMAM) and N-isopropylmethacrylamide (IPMAM) [].
Q2: Can this compound be effectively grafted onto polyethylene, and what applications might this enable?
A2: Yes, this compound (NTBMAM) has been successfully grafted onto low-density polyethylene (PE) via radical melt graft polymerization during reactive extrusion []. This process was confirmed using Fourier transform spectroscopy (FTIR) and nitrogen analysis. The research demonstrated that the grafted NTBMAM, after exposure to chlorine bleach, exhibited strong antibacterial properties against both Escherichia coli and Staphylococcus aureus []. This finding suggests that NTBMAM-grafted PE could have significant potential in applications requiring antibacterial surfaces, such as medical devices or food packaging.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-](/img/structure/B1265964.png)
